molecular formula C16H16BrN3O3S B2625915 2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034294-44-3

2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2625915
CAS No.: 2034294-44-3
M. Wt: 410.29
InChI Key: FXYOOJYBUFDCGK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a sulfonamide group, and a fused pyrrolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrrolo[2,3-c]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Sulfonamide Formation: The final step involves the reaction of the brominated pyrrolo[2,3-c]pyridine with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide are typical.

Major Products

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Coupling Products: Biaryl or vinyl-aryl compounds with extended conjugation.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound’s structural features make it a candidate for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathways. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions is of significant interest.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for the development of new therapeutic agents

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific biological target. Generally, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access, thereby inhibiting enzymatic activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.

    Disrupting Protein-Protein Interactions: Binding to protein interfaces and disrupting critical interactions necessary for biological function.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide: can be compared with other sulfonamide derivatives and brominated heterocycles.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are well-known for their antibacterial properties.

    Brominated Heterocycles: Compounds such as 2-bromoindole and 2-bromopyridine, which are used in various organic synthesis applications.

Uniqueness

The uniqueness of this compound lies in its combination of a bromine atom, a sulfonamide group, and a fused pyrrolo-pyridine ring system. This structural complexity provides a diverse range of reactivity and potential biological activity, distinguishing it from simpler sulfonamide or brominated compounds.

Properties

IUPAC Name

2-bromo-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S/c1-19-9-6-12-7-10-20(16(21)15(12)19)11-8-18-24(22,23)14-5-3-2-4-13(14)17/h2-7,9-10,18H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYOOJYBUFDCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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